3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spiro[5.5]undecane core is a bicyclic system where two rings share a single atom, creating a rigid and stable structure. The presence of a chloropyridinyl group and diazaspiro moiety adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloropyridine derivative with a suitable diaza compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the chloropyridinyl group, making it less versatile in chemical reactions.
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a bromine atom, which can lead to different reactivity and applications.
3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Contains a methyl group instead of chlorine, affecting its chemical and biological properties.
Uniqueness
The presence of the chloropyridinyl group in 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20ClN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI Key |
XCVCAJMWCKGSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
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